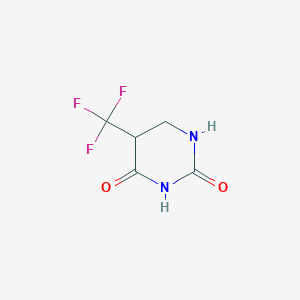
5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione
货号 B1293563
CAS 编号:
2145-56-4
分子量: 182.1 g/mol
InChI 键: ACYJXCFDMOGNSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05532349
Procedure details


In 160 ml of acetic anhydride, 13.5 g of urea was suspended and 30 g of trifluoromethacrylic acid was added to the suspension. The resulting mixture was allowed to react at 100° C. for 1 hour and the reaction mixture was concentrated under reduced pressure. The obtained oil was crystallized from 150 ml of water and then recrystallized from 150 ml of water to obtain 25.9 g of 5-trifluoromethyl-5,6-dihydrouracil.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].[F:5][C:6]([F:13])([F:12])[C:7](=[CH2:11])[C:8](O)=[O:9]>C(OC(=O)C)(=O)C>[F:5][C:6]([F:13])([F:12])[CH:7]1[CH2:11][NH:4][C:2](=[O:3])[NH:1][C:8]1=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C(=O)O)=C)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react at 100° C. for 1 hour
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained oil was crystallized from 150 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from 150 ml of water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1C(NC(NC1)=O)=O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
